
2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine involves several steps. One common approach is the esterification of 2,6-dimethoxybenzoic acid (1) with absolute ethanol in the presence of an acid catalyst. This reaction yields ethyl 2,6-dimethoxybenzoate (2) as an intermediate. The structure of the resulting compound can be confirmed using spectroscopic data and single-crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine consists of a pyridine ring fused with a 2,6-dimethoxybenzoyl group and a methoxy group. The precise arrangement of atoms and bond angles can be visualized using computational models or X-ray crystallography data .
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
Metabolism and Excretion Pathways : The metabolism of a novel anti-cancer agent structurally related to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine was extensively studied, revealing its metabolism into 21 different metabolites, including glucuronide conjugates. The study emphasized the compound's clearance through hepatobiliary excretion and identified major metabolic pathways involving O-demethylation of methoxypyridine, N-debenzylation of imidazole, and hydroxylation. The formation of cyclic metabolites was noted as a distinctive feature of the compound's metabolism (Lee et al., 2004).
Toxicological Implications of Antioxidant Food Additives : The study investigated the oxidative metabolism and toxicological implications of compounds structurally similar to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine, like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT). The research highlighted the formation of free radical intermediates during peroxidase oxidation and suggested metabolic activation as a potential contributor to observed toxic effects (Valoti et al., 1989).
Biotransformation Studies Using an Incubated Hen’s Egg Model : Biotransformation of Veratric acid, a known human metabolite of Mebeverine with a similar structural motif to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine, was studied using an incubated hen’s egg model. The study identified major metabolites and discussed the O-demethylation process at the p-methoxyl function. This research provides insights into the metabolic fate of compounds with dimethoxyphenyl structures (Kiep et al., 2014).
In Vivo Oxidative Metabolism of Structurally Similar Compounds : A study on the in vivo metabolism of 2,4-dimethylaniline and 2,6-dimethylaniline, compounds with a structural resemblance to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine, highlighted species-specific metabolic pathways and the formation of various urinary metabolites. The divergent metabolism in different species could be pivotal in understanding the species-specific toxicological effects of similar compounds (Short et al., 1989).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .
Mécanisme D'action
Target of Action
A compound with a similar structure, meticillin, targets theMecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae . These proteins are crucial for bacterial cell wall synthesis .
Mode of Action
Meticillin, a related compound, blocks the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (d-alanyl-alanine) used in peptidoglycan synthesis .
Biochemical Pathways
The inhibition of the transpeptidase enzyme by meticillin affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation .
Result of Action
The related compound meticillin, by inhibiting the synthesis of the bacterial cell wall, can lead to bacterial cell death .
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVQYJSCIWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



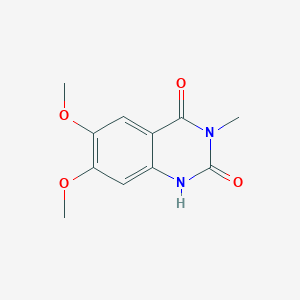
![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)

![[1-(2,6-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1421459.png)
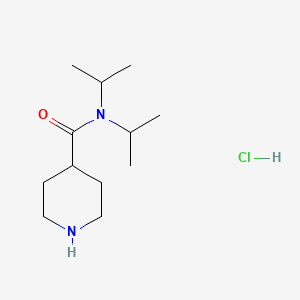
![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)
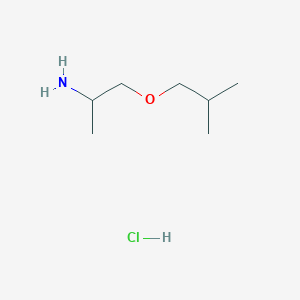
![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)
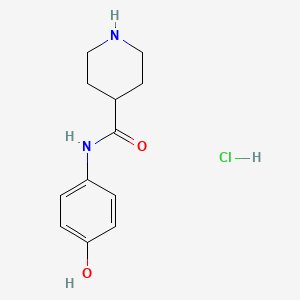
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)
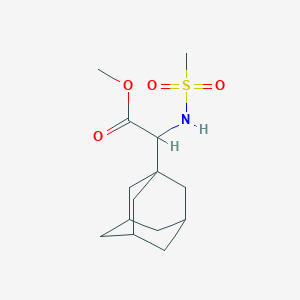
![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)
![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
